molecular formula C25H16O9 B571253 5(6)-Carboxyfluorescein diacetate CAS No. 124387-19-5

5(6)-Carboxyfluorescein diacetate

Cat. No. B571253
M. Wt: 460.4
InChI Key: ZCFZHZUTXKEHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5(6)-Carboxyfluorescein diacetate is a molecule that is non-fluorescent until the acetate groups are cleaved by intracellular esterases, resulting in the formation of a highly fluorescent fluorophore with emission in the green spectrum range (absorption maximum at 492 nm, emission maximum at 517 nm) .

Scientific Research Applications

  • Cell Viability Studies

    • “5(6)-Carboxyfluorescein diacetate” is often used in cell viability studies . It is a nonpolar ester that can pass through plasma membranes and is hydrolyzed by intracellular esterases to produce free fluorescein . The polar fluorescein is confined within cells with an intact plasma membrane and can be observed under appropriate excitation conditions . This makes it a useful tool for assessing cell viability in various research contexts.
  • pH Indicator

    • “5(6)-Carboxyfluorescein diacetate” can also be used as a pH indicator . It is colorless and nonfluorescent until the acetate groups are cleaved by intracellular esterases to yield the fluorescent fluorophore, 5- (and-6)-carboxy-2’,7’ -dichlorofluorescein . With a pKa of 4.8, this dye can be used as an acidic pH sensor .
  • Fluid Phase Tracer

    • This compound can serve as a fluid phase tracer . It is membrane-permeant and can be loaded into cells via incubation . The diacetate is readily hydrolyzed to 5- (and-6)-carboxy-2’,7’ -dichlorofluorescein by intracellular esterases .
  • Fluorescence Microscopy

    • “5(6)-Carboxyfluorescein diacetate” is used in fluorescence microscopy . After being hydrolyzed by intracellular esterases, the resulting fluorescein can be observed under a fluorescence microscope .
  • Cellular Localization

    • The compound is used in studies of cellular localization . It is membrane-permeant and can be loaded into cells via incubation . The diacetate is readily hydrolyzed to 5- (and-6)-carboxy-2’,7’ -dichlorofluorescein by intracellular esterases .
  • Intracellular Esterases

    • “5(6)-Carboxyfluorescein diacetate” is used to study the activity of intracellular esterases . It is non-fluorescent until the acetate groups are cleaved by intracellular esterases, releasing a brightly fluorescent product .
  • Reactive Oxygen Species (ROS) Indicator

    • The cell-permeant 5(6)-carboxy-2’,7’-dichlorodihydrofluorescein diacetate (H2DCFDA), also known as dichlorofluorescin diacetate, is a chemically reduced form of fluorescein used as an indicator for reactive oxygen species (ROS) in cells . It is used to detect the generation of reactive oxygen intermediates in neutrophils and macrophages . Upon cleavage of the acetate groups by intracellular esterases and oxidation, the non-fluorescent H2DCFDA is converted to the highly fluorescent CDCF .
  • Studying Multidrug Resistance Proteins

    • 5(6)-carboxy-2’,7’-dichlorofluorescein diacetate staining is used for studying multidrug resistance proteins [MRPs and P-glycoprotein (Pgp)] .
  • Photosensitizer

    • 5(6)-Carboxyeosin diacetate is a useful phosphorescent probe or photosensitizer . It is characterized by a high quantum yield for singlet oxygen generation, thereby making it an effective photooxidizer of diaminobenzidine (DAB) . It is suitable as a fluorogenic substrate for esterases .
  • Studying Multidrug Resistance Proteins

    • 5(6)-Carboxy-2’,7’-dichlorofluorescein diacetate staining is used for studying multidrug resistance proteins [MRPs and P-glycoprotein (Pgp)] .

Safety And Hazards

The safety data sheet for 5(6)-Carboxyfluorescein diacetate provides information on handling, storage, and disposal. It advises to keep the container closed when not in use, avoid breathing dust, avoid contact with skin, eyes, and clothing, and ensure that eyewash stations and safety showers are close to the workstation location .

properties

IUPAC Name

3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-4-carboxylic acid;3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H16O9/c1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)25(18)20-9-14(23(28)29)3-6-17(20)24(30)34-25;1-12(26)31-14-6-8-18-20(10-14)33-21-11-15(32-13(2)27)7-9-19(21)25(18)22-16(23(28)29)4-3-5-17(22)24(30)34-25/h2*3-11H,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRGCNMDGRMQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC=C5C(=O)O)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H32O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657464
Record name 3',6'-Bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid--3',6'-bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-7-carboxylic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

920.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6)-Carboxyfluorescein diacetate;CFDA

CAS RN

124387-19-5
Record name 3',6'-Bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid--3',6'-bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-7-carboxylic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3,740
Citations
JC Chen, ML Chang, MO Muench - Journal of immunological methods, 2003 - Elsevier
Alternatives to the use of radioisotopes to measure cell proliferation in mixed lymphocyte reactions (MLR) are desirable to avoid the hazards and costs associated with radioisotope use. …
Number of citations: 60 www.sciencedirect.com
IE Dumitriu, W Mohr, W Kolowos, P Kern… - Analytical …, 2001 - Elsevier
Detection of dividing cells by staining with 5,6-carboxyfluorescein diacetate succinimidyl ester (CFSE) has been widely used in flow-cytometric protocols. We analyzed the fate of CFSE …
Number of citations: 75 www.sciencedirect.com
XQ WANG, XM DUAN, LH LIU… - Acta biochimica et …, 2005 - Wiley Online Library
Our objective was to study the properties of the carboxyfluorescein diacetate succinimidyl ester (CFDA‐SE) and the methodology of cell labeling using CFDA‐SE fluorescent dye. First, …
Number of citations: 127 onlinelibrary.wiley.com
C Gnoula, I Guissou, J Dubois, P Duez - Talanta, 2007 - Elsevier
A new in vitro assay for anthelmintic activity using Caenorhabditis elegans is based on the ability of 5(6)-carboxyfluorescein diacetate (CFDA) to indicate the worm's viability. It is shown …
Number of citations: 27 www.sciencedirect.com
RE Petroski, HM Geller - Journal of neuroscience methods, 1994 - Elsevier
A method for selectively labeling cultured neurons using the vital dye, 5(6)-carboxyfluorescein diacetate (CFDA), is described. This non-fluorescent membrane-permeant dye is cleaved …
Number of citations: 44 www.sciencedirect.com
W Xu, S Li, WEN Ming, J Wen, HAN Jie… - Chinese medical …, 2013 - journals.lww.com
Background Killing of targeted tumors during adoptive cell transfer therapy is associated with cytotoxic T lymphocyte (CTL) numbers, immunophenotype, tumor-specificity, and in vivo …
Number of citations: 10 journals.lww.com
KL Davenpeck, FJ Chrest, SA Sterbinsky… - Journal of …, 1995 - Elsevier
Fluorescently labeled leukocytes are commonly used in in vitro and in vivo experimental systems. However, the effects of fluorescent labeling on the expression and function of …
Number of citations: 20 www.sciencedirect.com
A Brunet, T Aslam, M Bradley - Bioorganic & medicinal chemistry letters, 2014 - Elsevier
Diacetate protection of 5 and 6-carboxyfluorescein followed by synthesis of the N-hydroxysuccinimide esters allowed ready separation of the two isomers on a multi-gram scale. The 5 …
Number of citations: 18 www.sciencedirect.com
J Boucher, É Simard, U Froehlich… - Analytical …, 2015 - Elsevier
Protein glycation is a ubiquitous process involved in vascular complications observed in diabetes. Glyoxal (GO), an intracellular reactive oxoaldehyde that is one of the most potent …
Number of citations: 7 www.sciencedirect.com
PG Mattingly - Bioconjugate chemistry, 1992 - ACS Publications
5 (6)-Carboxyfluorescein is protected as the diacetate then reduced to 5 (6)-(hydroxymethyl) fluorescein diacetate. The separated isomers are subjected to a Mitsunobu reaction with …
Number of citations: 29 pubs.acs.org

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